3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol

Lipophilicity CNS Drug Design LogP

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol (CAS 1354952-70-7) is a bicyclic azabicyclo[4.1.0]heptane derivative possessing both a tertiary amine N-benzyl substituent and a bridgehead (C-1) hydroxyl group. Its limited computed physicochemical parameters—a topological polar surface area (TPSA) of 23.47 Ų, a computed LogP of 1.64, a single hydrogen bond donor, and two rotatable bonds —provide a starting point for differentiation from generic analogs.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B13011173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CN(CC2(C1C2)O)CC3=CC=CC=C3
InChIInChI=1S/C13H17NO/c15-13-8-12(13)6-7-14(10-13)9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
InChIKeyXGVWFRKUIOMWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol: Core Chemical Properties and Scaffold Context


3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol (CAS 1354952-70-7) is a bicyclic azabicyclo[4.1.0]heptane derivative possessing both a tertiary amine N-benzyl substituent and a bridgehead (C-1) hydroxyl group. Its limited computed physicochemical parameters—a topological polar surface area (TPSA) of 23.47 Ų, a computed LogP of 1.64, a single hydrogen bond donor, and two rotatable bonds —provide a starting point for differentiation from generic analogs. The core scaffold sits within a chemical space explored for central nervous system (CNS) targets, including M4 muscarinic acetylcholine receptor allosteric modulators [1], defining the compound’s primary research and procurement context.

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol: The Functional Impact of Dual Substituents on Physicochemical and Synthetic Profile


Generic substitution among 3-azabicyclo[4.1.0]heptan-1-ol derivatives is unreliable because simultaneous modification of N-substitution (benzyl vs. H) and ring substitution pattern (1-ol vs. 6-ol) produces measurable, orthogonal shifts in lipophilicity, polarity, and hydrogen-bonding capacity. As shown in the evidence below, removal of the benzyl group lowers LogP by ~1.9 units and increases TPSA by ~8.8 Ų, while removing the hydroxyl group eliminates the sole hydrogen bond donor. These divergences alter synthetic utility, chromatographic behavior, and pharmacophoric properties in ways that cannot be compensated by a single generic surrogate. The benzyl group also serves as a traceless protecting group whose removal yields the 1-hydroxy scaffold unsubstituted at nitrogen—a required intermediate for many patented CNS-targeted compound series [1].

Quantitative Differentiation of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol Against Its Closest Analogs


Lipophilicity (LogP) Differentiation Relative to the Des-Benzyl Analog

The N-benzyl substituent of 3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol markedly increases lipophilicity versus the secondary amine analog (3-azabicyclo[4.1.0]heptan-1-ol). The target compound exhibits a computed LogP of 1.6433 , while the des-benzyl comparator records a computed LogP of −0.2693 . This ~1.91 log-unit shift represents a nearly two-order-of-magnitude increase in predicted octanol-water partition coefficient, profoundly affecting passive membrane permeability and chromatographic retention.

Lipophilicity CNS Drug Design LogP

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound possesses a computed TPSA of 23.47 Ų , which is 8.79 Ų lower than the 32.26 Ų of the des-benzyl analog 3-azabicyclo[4.1.0]heptan-1-ol . This difference arises from the benzyl group shielding the tertiary amine nitrogen from contributing as fully to the polar surface area calculation.

TPSA BBB Permeability Medicinal Chemistry

Hydrogen Bond Donor Capacity Relative to the Des-Hydroxy Analog

The bridgehead hydroxyl group provides a single hydrogen bond donor (HBD) in 3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol, as confirmed by computed chemistry data . The direct analog lacking the hydroxyl group, 3-benzyl-3-azabicyclo[4.1.0]heptane (CAS 1262410-12-7, molecular formula C₁₃H₁₇N), possesses zero HBDs based on its elemental composition . This represents a discrete, quantifiable difference of 1 vs. 0 HBDs.

Hydrogen Bond Donors Pharmacophore Solubility

Synthetic Versatility: Benzyl Group as a Traceless Protecting and Diversification Handle

The benzyl substituent in 3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol can be removed via hydrogenolysis to generate the fully deprotected 3-azabicyclo[4.1.0]heptan-1-ol scaffold [1]. This contrasts with analogs that lack a readily cleavable N-protecting group or possess alternative N-substituents (e.g., methyl, allyl) requiring harsher deprotection conditions. The post-deprotection scaffold retains the bridgehead hydroxyl, providing a dual-functionalization vector (N and O) for parallel or sequential derivatization.

Synthetic Intermediate Protecting Group Scaffold Diversification

Highest-Value Application Scenarios for 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol in Scientific Procurement


Synthesis of M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

The azabicyclo[4.1.0]heptane scaffold is the structural core of a major patent family describing M4 mAChR PAMs [1]. The benzyl-protected 1-hydroxy derivative serves as a late-stage intermediate that can undergo deprotection to the free amine, followed by N-functionalization with aryl/heteroaryl groups specified in these patents. Its LogP of 1.64 and TPSA of 23.47 predict favorable CNS penetration for the final compounds in this series.

Fragment-Based Drug Discovery (FBDD) Leveraging the Rigid Bicyclic Core with a Single Hydroxyl Vector

The rigid 3-azabicyclo[4.1.0]heptane framework with a single hydrogen bond donor (the bridgehead OH) provides a well-defined, low-entropy pharmacophoric element for fragment growing or linking strategies . The benzyl group masks the basic amine, allowing fragment screening under neutral conditions before revealing the secondary amine for subsequent elaboration.

Design of CNS-Penetrant Triple Reuptake Inhibitor Analogs

The 3-azabicyclo[4.1.0]heptane scaffold has demonstrated utility in the development of potent triple reuptake inhibitors targeting serotonin, norepinephrine, and dopamine transporters [2]. The 1-hydroxy substituent provides a synthetic handle for introducing a methoxymethyl or similar ether moiety at the bridgehead position—a critical structural feature identified in optimized triple reuptake inhibitors. The benzyl group enables controlled sequential functionalization of the nitrogen center after hydroxyl derivatization.

Physicochemically Optimized Building Block for Parallel Library Synthesis

Procurement teams supporting medicinal chemistry groups developing CNS-focused compound libraries should prioritize this building block over the simpler 3-azabicyclo[4.1.0]heptan-1-ol because the pre-installed benzyl group eliminates a protection step while maintaining a LogP suitable for membrane permeability assays . The compound enables direct diversification at the bridgehead hydroxyl (e.g., etherification, esterification, sulfonylation) without competing amine reactivity.

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